Chlorahololide D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

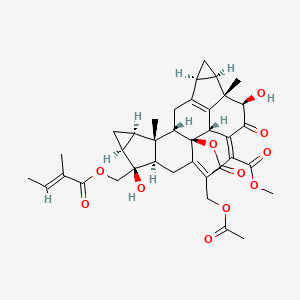

Chlorahololide D is a lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus holostegius . This compound has garnered attention due to its potential anticancer properties, particularly in suppressing breast cancer progression . It is a naturally occurring compound that has shown promising biological activities in preliminary studies.

作用机制

Target of Action

Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, primarily targets MCF-7 breast cancer cells . It interacts with apoptosis-related proteins Bcl-2 and Bax, which play a significant role in the mitochondrial pathway of apoptosis .

Mode of Action

This compound blocks the growth and triggers apoptosis of MCF-7 cells by stimulating the reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage . It regulates the expression of apoptosis-related proteins Bcl-2 and Bax . Moreover, it inhibits cell migration by regulating the FAK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ROS production pathway. The compound stimulates ROS production, leading to the arrest of the MCF-7 cell cycle in the G2 phase . This may explain how this compound induces apoptosis. The Bcl-2 family in the mitochondrial pathway, which this compound regulates, plays a significant role in apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include blocking the growth of MCF-7 cells, triggering apoptosis, and inhibiting cell migration . In a zebrafish xenograft model, this compound was observed to suppress tumor proliferation and migration significantly .

生化分析

Biochemical Properties

Chlorahololide D plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent and selective potassium channel blocker with an IC50 value of 2.7 μM . This interaction inhibits the flow of potassium ions through the channel, affecting cellular ion balance and signaling. Additionally, this compound has been shown to interact with apoptosis-related proteins such as Bcl-2 and Bax, regulating cell death processes .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells (MCF-7), it has been observed to block cell growth and induce apoptosis by stimulating reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage . This compound also influences cell signaling pathways, particularly the FAK signaling pathway, which is involved in cell migration and invasion . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to potassium channels, inhibiting their function and altering cellular ion homeostasis . Additionally, this compound stimulates ROS production, leading to oxidative stress and apoptosis in cancer cells . It also regulates the expression of apoptosis-related proteins Bcl-2 and Bax, promoting cell death . Furthermore, this compound inhibits cell migration by modulating the FAK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, making it a viable candidate for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a potassium channel blocker suggests its involvement in ion transport and cellular signaling pathways . Additionally, this compound’s interaction with apoptosis-related proteins indicates its participation in cell death and survival pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its selective inhibition of potassium channels suggests that it may be localized to regions with high potassium channel activity . Additionally, this compound’s effects on cell migration and invasion indicate its potential accumulation in specific cellular compartments involved in these processes .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is likely targeted to specific compartments or organelles through post-translational modifications or targeting signals. Its interaction with potassium channels and apoptosis-related proteins suggests its localization to the plasma membrane and mitochondria, respectively . Understanding its subcellular localization will provide insights into its precise mechanisms of action.

准备方法

Synthetic Routes and Reaction Conditions: Chlorahololide D is typically isolated from natural sources, specifically from the roots of Chloranthus holostegius . The isolation process involves extraction and purification techniques such as high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HR-MS) .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes. ongoing research aims to develop synthetic methods to increase the yield and purity of this compound .

化学反应分析

Types of Reactions: Chlorahololide D undergoes various chemical reactions, including oxidation and peroxidation . These reactions are crucial for understanding the compound’s stability and reactivity.

Common Reagents and Conditions:

Peroxidation: This reaction involves the formation of peroxides, which can be facilitated by exposure to air or specific peroxidizing agents.

Major Products: The major products formed from these reactions include peroxidized derivatives of this compound, which have shown enhanced anti-inflammatory activity .

科学研究应用

Chlorahololide D has a wide range of scientific research applications:

相似化合物的比较

- Shizukaol C

- Chololactone F

- Shizukaol E

- Fortulactone A

- Shizukaol D

- Fortunilide C

Comparison: Chlorahololide D is unique among these compounds due to its stronger anticancer activity, particularly against breast cancer cells . While other sesquiterpenoid dimers also exhibit biological activities, this compound’s ability to induce apoptosis and inhibit cell migration through specific molecular pathways sets it apart .

属性

IUPAC Name |

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZSZYDBUUHLB-IBBKUXAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Chlorahololide D exert its anti-cancer effects in breast cancer cells?

A1: this compound demonstrates anti-cancer activity specifically against breast cancer cells through several mechanisms. First, it elevates reactive oxygen species (ROS) levels within MCF-7 cells, leading to increased oxidative stress and ultimately apoptosis (programmed cell death) []. Additionally, this compound disrupts the cell cycle, causing arrest at the G2 phase, which prevents cell division and proliferation []. This compound also influences the expression of key apoptosis-regulating proteins, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic), further tipping the balance towards cell death []. Furthermore, the compound inhibits cell migration by interfering with the FAK signaling pathway, a crucial regulator of cell motility and adhesion [].

Q2: What is the origin of this compound, and have similar compounds been identified?

A2: this compound is a lindenane-type sesquiterpenoid dimer originally isolated from the plant Chloranthus holostegius []. This plant has historically been used in traditional medicine, and the discovery of this compound represents a promising lead for anti-cancer drug development. Interestingly, related lindenane sesquiterpenoid dimers, named Spicachlorantins G-J, have been isolated from a related species, Chloranthus spicatus []. These compounds share structural similarities with this compound and highlight the potential of this plant genus as a source of novel bioactive molecules.

Q3: What in vivo evidence supports the anti-cancer activity of this compound?

A3: Beyond its in vitro activity, this compound has shown promising results in a zebrafish xenograft model, where it significantly reduced tumor growth and migration []. This model provides valuable insight into the compound's potential efficacy in a living organism. Furthermore, this compound demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels []. This is significant because angiogenesis plays a crucial role in tumor development and metastasis. These findings provide compelling evidence for further investigation of this compound as a potential anti-breast cancer therapeutic.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。